(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one is an organic compound characterized by the presence of two furan rings attached to a propenone backbone with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one typically involves the Wittig reaction, where ylides bearing 2-furyl groups are reacted with appropriate aldehydes or ketones . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the propenone backbone can be reduced to form a saturated compound.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of halogenated or nitrated furans.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the furan rings is believed to contribute to its biological activity .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials .
Wirkmechanismus
The mechanism of action of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one involves its interaction with cellular components, leading to the disruption of cellular processes. The furan rings can intercalate with DNA, inhibiting replication and transcription. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Arylfuran-2-carboxylic acids: These compounds also contain furan rings and exhibit similar reactivity.
2-Acetylfuran: Another furan derivative with applications in organic synthesis
Uniqueness
(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of two furan rings and a hydroxyl group allows for a wide range of chemical modifications and applications .
Eigenschaften
Molekularformel |
C11H8O4 |
---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
(Z)-1,3-bis(furan-2-yl)-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C11H8O4/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-7,12H/b8-7- |
InChI-Schlüssel |
WEDYYVBOMZRPKY-FPLPWBNLSA-N |
Isomerische SMILES |
C1=COC(=C1)/C(=C/C(=O)C2=CC=CO2)/O |
Kanonische SMILES |
C1=COC(=C1)C(=CC(=O)C2=CC=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.